Peonin chloride is a chemical compound that belongs to the class of flavylium-based compounds, which are known for their vibrant colors and potential applications in various fields, including food science and pharmaceuticals. This compound is derived from natural sources, particularly plants, and is recognized for its role as a pigment.
Peonin chloride can be isolated from various plant species, particularly those in the family of Ericaceae. It is often found in fruits and flowers, contributing to their coloration. The compound's presence in nature highlights its significance in plant biology and ecology.
Peonin chloride is classified as a flavonoid, specifically a flavylium ion, which is characterized by its positive charge and resonance stabilization. This classification places it among other important bioactive compounds known for their antioxidant properties and potential health benefits.
The synthesis of Peonin chloride can be achieved through several methods, including:
Peonin chloride has a complex molecular structure characterized by a flavylium core. Its structure can be represented as follows:
The compound typically exhibits a distinctive absorption spectrum in the ultraviolet-visible region, which is indicative of its conjugated double bond system.
Peonin chloride participates in various chemical reactions, including:
The mechanism of action for Peonin chloride primarily involves its antioxidant properties. It scavenges free radicals, thereby protecting cellular components from oxidative damage.
Research indicates that Peonin chloride exhibits significant radical-scavenging activity, which can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Peonin chloride has several scientific uses, including:
Anthocyanins represent a critical class of water-soluble vacuolar pigments responsible for the vibrant red, purple, and blue hues observed across the plant kingdom. Among these, peonidin-based glycosides constitute approximately 12% of anthocyanidins in edible plant tissues, ranking as the third most abundant type after cyanidin (50%) and pelargonidin (12%) [2]. These compounds arise from complex biochemical modifications—including glycosylation, methylation, and acylation—of the core anthocyanidin structure. Peonin Chloride (SH), systematically identified as peonidin-3,5-di-O-β-glucopyranoside chloride, exemplifies a structurally specialized anthocyanin derivative characterized by diglucosylation at the 3- and 5-positions of the peonidin aglycone [1] [4]. This review focuses exclusively on the taxonomic distribution and evolutionary significance of this distinct compound, adhering to phytochemical and functional perspectives.
The occurrence of peonidin glycosides is phylogenetically constrained, with Peonin Chloride (SH) (CAS 132-37-6, C₂₈H₃₃ClO₁₆) demonstrating selective presence in specific angiosperm families. Its distribution contrasts with the ubiquity of monoglucosylated anthocyanins like cyanidin-3-glucoside.
Key Taxonomic Reservoirs:Table 1: Documented Plant Sources of Peonin Chloride (SH)
| Plant Species (Common Name) | Family | Tissue | Significance |
|---|---|---|---|
| Zea mays (Purple corn) | Poaceae | Kernels, husks | Primary pigment; concentrations highest in husks [8] |
| Daucus carota ssp. sativus var. atrorubens (Black carrot) | Apiaceae | Roots | Co-occurs with cyanidin glycosides; first confirmed via HPLC/ESI-MS [5] |
| Vaccinium spp. (Blueberry, Cranberry) | Ericaceae | Fruits | Minor component among dominant cyanidin/delphinidin derivatives [2] |
| Prunus avium (Sweet cherry) | Rosaceae | Fruits | Detected as peonidin-3-rutinoside derivatives [2] |
| Oryza sativa (Black rice) | Poaceae | Pericarp | Trace component alongside cyanidin-3-glucoside [8] |
Distribution Patterns:
The discontinuous distribution suggests adaptive selection rather than universal biosynthesis, potentially linked to environmental stressors or pollinator visual systems in specific lineages.
The 3,5-diglucosylation motif in Peonin Chloride (SH) represents a key evolutionary innovation enhancing molecular stability and ecological functionality. This structural modification arises through conserved enzymatic pathways.
Biosynthetic Mechanism:Diglucosylation requires two sequential glycosyltransferase reactions:
Key enzymatic evidence:
Physicochemical Advantages:Table 2: Stability Attributes of Peonin Chloride (SH) vs. Monoglucosylated Anthocyanins
| Property | Peonin Chloride (SH) (3,5-diglucoside) | Peonidin-3-glucoside | Biological Implication |
|---|---|---|---|
| pH Resistance | High (stable up to pH 5.5) | Moderate (degradation > pH 3.5) | Maintains color in neutral vacuolar environments |
| Thermal Stability | Enhanced (t₁/₂ > 24 hrs at 80°C) | Low (t₁/₂ < 4 hrs at 80°C) | Persists in sun-exposed tissues |
| Solubility | >200 g/L in aqueous matrices | ~50 g/L | Prevents crystallization in vacuoles |
| Photostability | Resists UV degradation | Moderate sensitivity | Protects photosynthetic tissues from radiation [8] |
Data derived from comparative anthocyanin stability studies [1] [8].
Ecological and Adaptive Functions:
The evolutionary persistence of this biosynthetic pathway—despite its metabolic cost—underscores its role in ecological adaptation beyond mere coloration.
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